molecular formula C18H11BrN2O B430867 (3Z)-5-bromo-3-(quinolin-2-ylmethylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-(quinolin-2-ylmethylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B430867
M. Wt: 351.2g/mol
InChI Key: PEEGTCLENANVJT-GDNBJRDFSA-N
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Description

(3Z)-5-bromo-3-(quinolin-2-ylmethylidene)-1,3-dihydro-2H-indol-2-one: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a bromine atom at the 5th position of the indole ring, a quinoline moiety at the 3rd position, and a methylene bridge connecting the two aromatic systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-5-bromo-3-(quinolin-2-ylmethylidene)-1,3-dihydro-2H-indol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromoindole and 2-quinolinecarboxaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 5-bromoindole and 2-quinolinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the methylene bridge connecting the indole and quinoline moieties.

    Reaction Conditions: The reaction is typically carried out in a suitable solvent such as ethanol or methanol at elevated temperatures (60-80°C) for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom at the 5th position of the indole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the quinoline moiety, to form various oxidized or reduced products.

    Condensation Reactions: The methylene bridge can participate in further condensation reactions with other aldehydes or ketones to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products:

    Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.

    Oxidized and Reduced Products: Different oxidized or reduced forms of the compound can be obtained through oxidation and reduction reactions.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: The compound can serve as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

Biology:

    Biological Probes: Due to its unique structure, the compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Medicine:

    Potential Therapeutic Agents: Indole derivatives, including this compound, have shown promise as potential therapeutic agents for various diseases, including cancer, inflammation, and infectious diseases.

Industry:

    Material Science:

Mechanism of Action

The exact mechanism of action of (3Z)-5-bromo-3-(quinolin-2-ylmethylidene)-1,3-dihydro-2H-indol-2-one is not well-documented. based on the known activities of indole derivatives, it is likely that the compound interacts with specific molecular targets such as enzymes or receptors. The quinoline moiety may contribute to its binding affinity and specificity, while the bromine atom may enhance its reactivity and stability.

Comparison with Similar Compounds

    5-Bromo-3,3-dimethylindolin-2-one: This compound features a similar indole core with a bromine atom at the 5th position but differs in the substitution pattern at the 3rd position.

    2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound shares the quinoline moiety but has a different core structure.

Uniqueness:

    Structural Features: The unique combination of the indole and quinoline moieties, along with the methylene bridge and bromine substitution, distinguishes (3Z)-5-bromo-3-(quinolin-2-ylmethylidene)-1,3-dihydro-2H-indol-2-one from other similar compounds.

    Biological Activities: The specific arrangement of functional groups may confer distinct biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H11BrN2O

Molecular Weight

351.2g/mol

IUPAC Name

(3Z)-5-bromo-3-(quinolin-2-ylmethylidene)-1H-indol-2-one

InChI

InChI=1S/C18H11BrN2O/c19-12-6-8-17-14(9-12)15(18(22)21-17)10-13-7-5-11-3-1-2-4-16(11)20-13/h1-10H,(H,21,22)/b15-10-

InChI Key

PEEGTCLENANVJT-GDNBJRDFSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=C3C4=C(C=CC(=C4)Br)NC3=O

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=C3C4=C(C=CC(=C4)Br)NC3=O

Origin of Product

United States

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